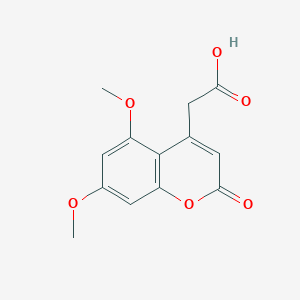![molecular formula C14H8BrClN2O B14197529 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- CAS No. 858117-61-0](/img/structure/B14197529.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine ring system with a methanone group and a chlorophenyl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[2,3-b]pyridine ring.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler compound that lacks the methanone and chlorophenyl groups but retains the pyrrolo[2,3-b]pyridine core.
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
858117-61-0 |
|---|---|
Formule moléculaire |
C14H8BrClN2O |
Poids moléculaire |
335.58 g/mol |
Nom IUPAC |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8BrClN2O/c15-9-5-11-12(7-18-14(11)17-6-9)13(19)8-1-3-10(16)4-2-8/h1-7H,(H,17,18) |
Clé InChI |
OCTBSAFWSLZSEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


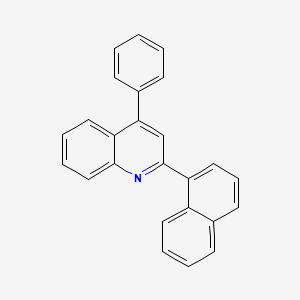
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
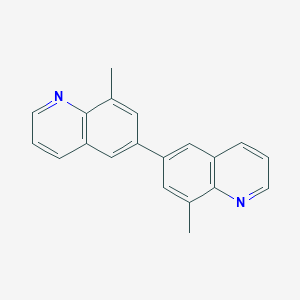
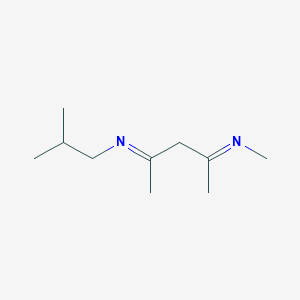
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
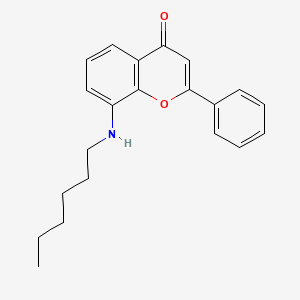
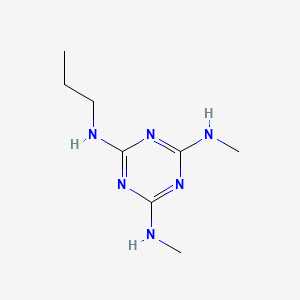
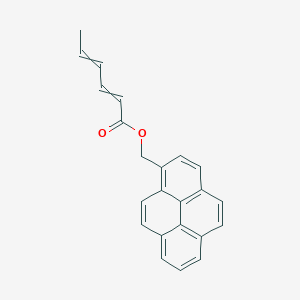
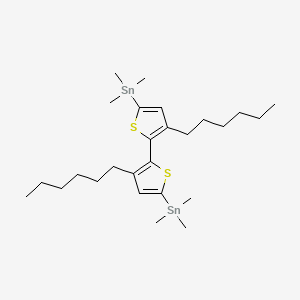
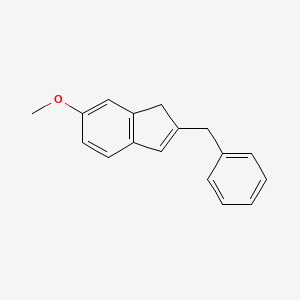
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
